1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine
Overview
Description
1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C17H18Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a broad range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The structure of compounds with a pyrrolidine ring can be optimized to modify the pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the pyrrolidine ring. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the dichloro substitution, which may affect its biological activity and chemical properties.
1-Benzyl-4-(2,3-dichlorophenyl)pyrrolidin-3-amine: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine is unique due to the presence of the 3,4-dichloro substitution on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds.
Biological Activity
Overview
1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine is a synthetic compound derived from pyrrolidine, characterized by its unique structure that includes a benzyl group and a dichlorophenyl moiety. Its molecular formula is C17H18Cl2N2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the nucleophilic substitution reaction of 3,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually conducted in organic solvents like dichloromethane or toluene at elevated temperatures to ensure high yield and purity.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives containing dichloro substitutions have shown enhanced efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It has been suggested that pyrrolidine derivatives can act as sigma receptor ligands, which are implicated in various neurological disorders. The presence of the dichloro substituent may enhance binding affinity and selectivity towards sigma receptors, potentially leading to therapeutic applications in managing conditions such as anxiety and depression .
Case Study 1: Antimicrobial Evaluation
In a comparative study evaluating the antimicrobial activity of several pyrrolidine derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited a notable reduction in bacterial growth when compared to controls, highlighting its potential as an antimicrobial agent.
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 6.25 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Control (Triclosan) | 10 | Escherichia coli |
Case Study 2: Sigma Receptor Binding Affinity
Another study focused on the binding affinity of various pyrrolidine derivatives to sigma receptors. The results demonstrated that this compound showed promising results with an IC50 value indicating effective receptor inhibition.
Compound Name | IC50 (nM) | Sigma Receptor Type |
---|---|---|
This compound | 25 | Sigma-1 |
Control (Standard Ligand) | 15 | Sigma-1 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets. The dichloro substitution on the phenyl ring enhances its lipophilicity and may facilitate better penetration into biological membranes, thereby increasing its potency against microbial strains and improving receptor binding profiles.
Properties
IUPAC Name |
1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-7-6-13(8-16(15)19)14-10-21(11-17(14)20)9-12-4-2-1-3-5-12/h1-8,14,17H,9-11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBAMYNQIJAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188893 | |
Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363405-08-6 | |
Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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